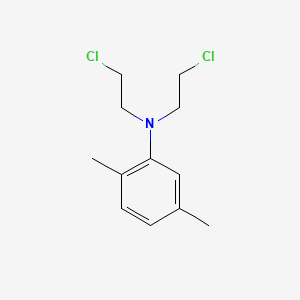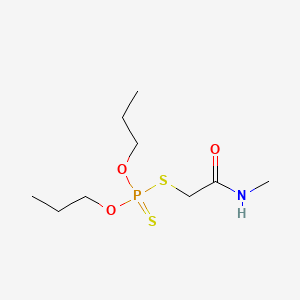![molecular formula C18H32O8 B14670116 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane CAS No. 51652-72-3](/img/structure/B14670116.png)
2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane: is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the larger family of spiro compounds, which are known for their distinctive three-dimensional arrangements. The presence of multiple oxygen atoms within its structure makes it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane typically involves multi-step organic reactions. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of oxygen atoms at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The scalability of the synthesis process is crucial for its application in various industries. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane undergoes several types of chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms makes it susceptible to oxidation reactions, often leading to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the oxygen atoms, potentially leading to the formation of alcohols or ethers.
Substitution: The spirocyclic structure allows for various substitution reactions, where functional groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction could produce alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of multi-oxygenated systems.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its unique structure may interact with biological targets in novel ways, leading to potential therapeutic applications.
Medicine: Research into the medicinal applications of this compound includes its potential use as a drug candidate for treating various diseases. Its ability to undergo specific chemical reactions makes it a versatile scaffold for drug design.
Industry: In industry, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The presence of multiple oxygen atoms may facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane
- 2,5,8,11,14,17,20,23-Octaoxadispiro[3.8.3~14~.8~4~]hexacosane
- 2,7,10,13,16,19,22,25-Octaoxadispiro[3.10.3~14~.10~4~]hexacosane
Comparison: Compared to other similar compounds, 2,6,9,12,16,19,22,25-Octaoxadispiro[393~14~9~4~]hexacosane stands out due to its specific arrangement of oxygen atoms and spirocyclic structure This unique configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications
Eigenschaften
CAS-Nummer |
51652-72-3 |
|---|---|
Molekularformel |
C18H32O8 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2,6,9,12,16,19,22,25-octaoxadispiro[3.9.314.94]hexacosane |
InChI |
InChI=1S/C18H32O8/c1-5-21-9-17(13-25-14-17)10-23-7-3-20-4-8-24-12-18(15-26-16-18)11-22-6-2-19-1/h1-16H2 |
InChI-Schlüssel |
SAJBHTJCKPLDBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2(COCCOCCOCC3(COCCO1)COC3)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


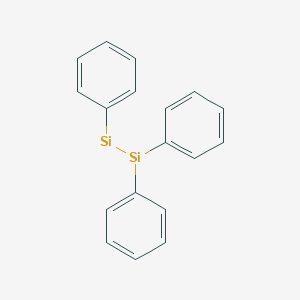
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
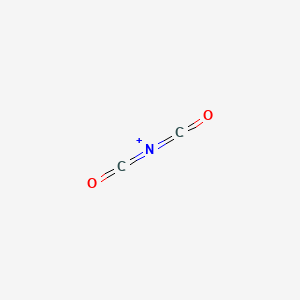
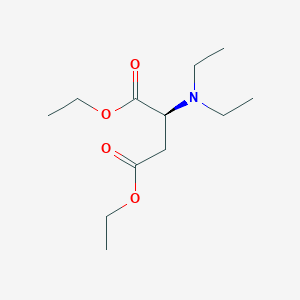
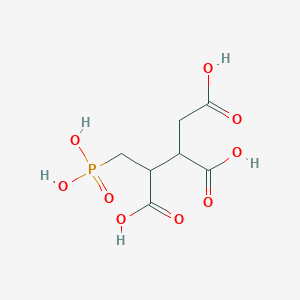
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)


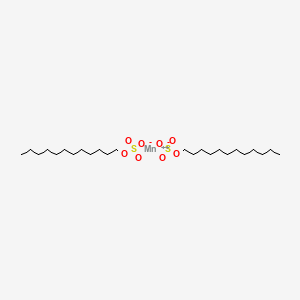
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
